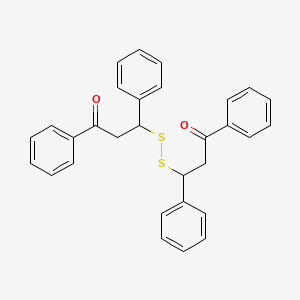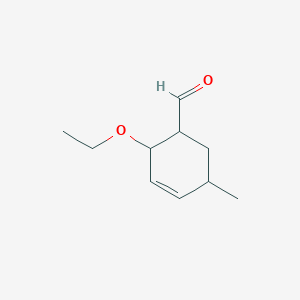
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is a synthetic derivative of ornithine, an amino acid that plays a crucial role in the urea cycle This compound is characterized by the presence of a diaminomethylidene group attached to the N5 position and a methyl group at the 2-position of the D-ornithine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-2-methyl-D-ornithine typically involves the following steps:
Protection of the amino groups: The amino groups of D-ornithine are protected using suitable protecting groups such as tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Introduction of the diaminomethylidene group: The protected D-ornithine is then reacted with a suitable reagent, such as cyanamide, under basic conditions to introduce the diaminomethylidene group at the N5 position.
Methylation: The 2-position of the D-ornithine backbone is methylated using a methylating agent such as methyl iodide in the presence of a base.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product, N5-(Diaminomethylidene)-2-methyl-D-ornithine.
Industrial Production Methods
Industrial production of N5-(Diaminomethylidene)-2-methyl-D-ornithine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the diaminomethylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diaminomethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of N5-(Diaminomethylidene)-2-methyl-D-ornithine.
Reduction: Amino derivatives where the diaminomethylidene group is reduced to an amine.
Substitution: Substituted derivatives with different functional groups replacing the diaminomethylidene group.
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in enzyme inhibition and as a potential modulator of metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-2-methyl-D-ornithine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the urea cycle and amino acid metabolism, such as ornithine transcarbamylase and arginase.
Pathways Involved: It modulates the urea cycle by inhibiting key enzymes, leading to altered levels of urea and other metabolites. This can have downstream effects on nitrogen metabolism and cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: A peptide derivative with similar structural features.
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide: Another derivative with two diaminomethylidene groups.
Uniqueness
N~5~-(Diaminomethylidene)-2-methyl-D-ornithine is unique due to the presence of both a diaminomethylidene group and a methyl group on the D-ornithine backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59574-24-2 |
|---|---|
Formule moléculaire |
C7H16N4O2 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
(2R)-2-amino-5-(diaminomethylideneamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-7(10,5(12)13)3-2-4-11-6(8)9/h2-4,10H2,1H3,(H,12,13)(H4,8,9,11)/t7-/m1/s1 |
Clé InChI |
LKRMSSDDHQZQHJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@](CCCN=C(N)N)(C(=O)O)N |
SMILES canonique |
CC(CCCN=C(N)N)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)

![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
